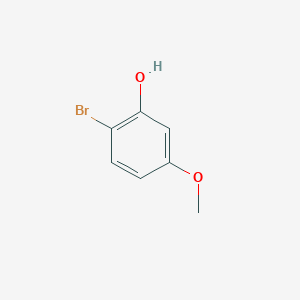

2-Bromo-5-methoxyphenol

Description

Overview and Significance in Organic Chemistry

2-Bromo-5-methoxyphenol, with the chemical formula C7H7BrO2, is a solid that is soluble in common organic solvents. Its structure, featuring a phenol (B47542) ring substituted with both a bromine atom and a methoxy (B1213986) group, provides multiple reactive sites for chemical transformations. The presence of the bromine atom allows for various cross-coupling reactions, while the hydroxyl and methoxy groups can be manipulated to introduce further functionality.

This compound is a valuable intermediate in the synthesis of a wide range of organic molecules. For instance, it has been utilized in the preparation of substituted dibenzofurans and diaryl ethers. nih.govsci-hub.se One common synthetic route to this compound involves the bromination of 3-methoxyphenol (B1666288) using N-bromosuccinimide. rsc.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C7H7BrO2 |

| Molecular Weight | 203.03 g/mol aablocks.com |

| Boiling Point | 253.3 °C at 760 mmHg aablocks.com |

| Density (Theoretical) | 1.585 g/cm³ |

| IUPAC Name | This compound |

| CAS Number | 63604-94-4 aablocks.comchemicalbook.com |

| SMILES | COc1ccc(c(c1)O)Br aablocks.com |

Historical Context of Related Bromophenol and Methoxybenzene Derivatives Research

The study of bromophenols and methoxybenzene derivatives has a long and rich history in organic chemistry. Bromophenols, a class of compounds where one or more hydrogen atoms on a phenol ring are replaced by bromine, have been known for their diverse biological activities. taylorandfrancis.commdpi.com Early research focused on their synthesis, often through the direct bromination of phenol, and characterization. orgsyn.org Over time, interest grew in their natural occurrence, particularly in marine organisms like red algae, which produce a variety of brominated phenols. taylorandfrancis.commdpi.comencyclopedia.pub These naturally occurring bromophenols have been investigated for their potential as antioxidant, antimicrobial, and anticancer agents. taylorandfrancis.com

Similarly, methoxybenzene, also known as anisole, has been a fundamental compound in organic synthesis for many years. flavorfrenzy.comwikipedia.org Its methoxy group is an ortho-para director in electrophilic aromatic substitution reactions, making it a useful starting material for creating a variety of substituted aromatic compounds. wikipedia.org Research on methoxybenzene derivatives has been extensive, exploring their applications in the synthesis of pharmaceuticals, agrochemicals, and fragrances. psiberg.com The oxidation of methoxybenzenes has also been a subject of study. acs.org The combination of these two functionalities in this compound provides a unique platform for synthetic chemists to build upon this historical knowledge.

Current Research Landscape and Future Directions for this compound Studies

Current research involving this compound continues to highlight its role as a key synthetic intermediate. Recent studies have demonstrated its use in the synthesis of complex heterocyclic structures and in the development of new protecting groups for functional groups in peptide synthesis. nih.govsci-hub.se For example, it served as a precursor in the synthesis of a methoxy-substituted nitrodibenzofuran-based protecting group. nih.govsci-hub.se

The future of research on this compound and related compounds is likely to expand into several areas. There is ongoing interest in developing more efficient and selective synthetic methods for its preparation and for its subsequent functionalization. d-nb.inforesearchgate.net The exploration of its utility in the synthesis of novel biologically active molecules remains a significant driver of research. As our understanding of the biological roles of brominated and methoxylated compounds grows, so too will the interest in using this compound as a starting point for the design and synthesis of new therapeutic agents and molecular probes. vulcanchem.comvulcanchem.comketonepharma.com Furthermore, the unique electronic and steric properties imparted by the bromo and methoxy substituents may lead to its application in the development of new materials with tailored properties.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-methoxyphenol |

| N-bromosuccinimide |

| 4-fluoro-2-nitrobenzaldehyde |

| Dibenzofuran |

| Diaryl ether |

| Bromophenol |

| Methoxybenzene (Anisole) |

| Phenol |

| 2-vinylbenzo[b]thiophene |

| Cesium carbonate |

| 1,3-dimethoxyphenol |

| 1-adamantanol |

| 5-adamantylresorcinol dimethyl ether |

| 4-Bromo-3-methoxyphenol (B10137) |

| 2-Bromo-4-methoxyphenol (B98834) |

| 4-Bromo-2-methoxyphenol (B1221611) |

| 2,4-dibromo-5-methoxy-phenol |

| 2-(1-Aminoethyl)-4-bromophenol |

| 4-Bromo Phenol |

| Bromophenol blue |

| Tramadol |

| Phencyclidine |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-5-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2/c1-10-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHGMUWBYGFWGCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60542153 | |

| Record name | 2-Bromo-5-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60542153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63604-94-4 | |

| Record name | 2-Bromo-5-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63604-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60542153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2 Bromo 5 Methoxyphenol

Established Synthetic Routes to 2-Bromo-5-methoxyphenol

Bromination of 3-Methoxyphenol (B1666288)

The direct bromination of 3-methoxyphenol is a common and straightforward approach to obtaining this compound. The electron-donating nature of the hydroxyl and methoxy (B1213986) groups activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions.

Direct bromination of 3-methoxyphenol can be accomplished using various brominating agents. One method involves treating 3-methoxyphenol with N-bromosuccinimide (NBS) in a solvent like tetrahydrofuran (B95107) or dichloromethane (B109758). rsc.org This reaction typically proceeds at room temperature and can yield a mixture of isomers, including the desired this compound and 4-bromo-3-methoxyphenol (B10137). The ratio of these isomers can be influenced by the reaction conditions. For instance, visible-light photoredox catalysis using Ru(bpy)3Cl2 and CBr4 has been shown to produce this compound and its 4-bromo isomer in a 3:2 ratio. nih.govbeilstein-journals.org Another approach utilizes elemental bromine in acetic acid and water, followed by heating to reflux. prepchem.com

Table 1: Direct Bromination of 3-Methoxyphenol

| Brominating Agent | Solvent | Catalyst/Conditions | Products | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Bromosuccinimide | Tetrahydrofuran | Room Temperature | 2-bromo-5-methoxy-phenol, 4-bromo-5-methoxy-phenol | 49 (2-bromo), 24 (4-bromo) | |

| N-Bromosuccinimide | Dichloromethane | Room Temperature | This compound | 60 | rsc.org |

| CBr4 | Acetonitrile | Ru(bpy)3Cl2, Blue LEDs | 2- and 4-bromo-3-methoxyphenol (3:2 ratio) | Synthetically acceptable | nih.govbeilstein-journals.org |

| Bromine | Acetic Acid/Water | Reflux | 2-bromo-5-methoxybenzoic acid | 79 | prepchem.com |

To enhance regioselectivity and prevent undesired side reactions, the hydroxyl group of 3-methoxyphenol can be protected prior to bromination. Silyl (B83357) protecting groups, such as trimethylsilyl (B98337) (TMS), are commonly employed. nih.gov For example, TMS-protected 3-methoxyphenol can undergo bromination followed by deprotection in a tandem reaction to yield the corresponding bromophenols. nih.gov Acetyl protection is another effective strategy. chemicalbook.comvulcanchem.com The phenolic hydroxyl group is first acetylated using acetic anhydride (B1165640). chemicalbook.comvulcanchem.com The resulting acetate (B1210297) then undergoes bromination, and subsequent deacetylation yields the final product. chemicalbook.comvulcanchem.com This method can improve the yield and purity of the desired isomer.

Direct Bromination Approaches

Multi-step Syntheses from Related Precursors

In some cases, this compound is synthesized through a multi-step process starting from precursors other than 3-methoxyphenol, or by employing a protection-bromination-deprotection strategy on 3-methoxyphenol itself.

A well-documented multi-step synthesis involves the initial protection of a phenolic hydroxyl group through acetylation. chemicalbook.comvulcanchem.com For instance, o-methoxyphenol (guaiacol) can be acetylated using acetic anhydride. chemicalbook.com This step is crucial for controlling the subsequent bromination reaction.

Following acetylation, the intermediate is subjected to bromination. A common method employs bromine in the presence of a catalyst, such as iron powder. chemicalbook.comvulcanchem.comevitachem.com This electrophilic aromatic substitution reaction introduces a bromine atom onto the aromatic ring. The final step in this sequence is deacetylation to reveal the phenolic hydroxyl group, yielding the target molecule. chemicalbook.comvulcanchem.com This multi-step approach, while more involved, often provides better control over the regioselectivity of the bromination, leading to a higher purity of this compound.

Table 2: Multi-step Synthesis of Brominated Methoxyphenols

| Starting Material | Protection Step | Bromination Step | Deprotection Step | Final Product | Reference |

|---|---|---|---|---|---|

| o-Methoxyphenol | Acetylation with acetic anhydride | Bromination with bromine and iron powder catalyst | Deacetylation | 5-Bromo-2-methoxyphenol | chemicalbook.com |

| Phenolic Precursor | Acetylation with acetic anhydride (H2SO4 catalyst, 100°C) | Bromination with bromine (Iron powder catalyst, 70–80°C) | Hydrolysis with 10% sodium bicarbonate solution | Positional isomers of bromo-methoxyphenol | vulcanchem.com |

Deacetylation

A common strategy for the synthesis of this compound involves a multi-step process that includes the protection of the phenolic hydroxyl group via acetylation, followed by bromination, and concluding with deacetylation. chemicalbook.comsmolecule.com One documented method involves hydrolyzing the acetylated and brominated precursor in a 10% sodium bicarbonate solution at 80°C to yield 5-bromo-2-methoxyphenol. Another approach utilizes a 6 N aqueous solution of sodium hydroxide (B78521) to remove the acetyl group, followed by acidification to isolate the final product. chemicalbook.com

Novel and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient methods for chemical synthesis. For the bromination of phenols, this includes the use of visible-light photoredox catalysis. beilstein-journals.orgnih.gov This technique allows for the in situ generation of bromine, thereby avoiding the use of highly toxic and volatile liquid bromine. beilstein-journals.orgnih.gov Another greener approach involves the use of a recyclable boric acid catalyst with potassium bromide as the bromide source and hydrogen peroxide as the oxidant in an aqueous or ethanolic medium. tandfonline.com These methods often offer high yields, excellent regioselectivity, and milder reaction conditions compared to traditional protocols. tandfonline.comwku.edu

Mechanistic Investigations of Bromination Reactions on Methoxyphenols

The bromination of methoxyphenols is a classic example of an electrophilic aromatic substitution reaction. wku.edu The methoxy and hydroxyl groups are both activating and ortho-, para-directing. The precise mechanism can be influenced by several factors, including the choice of brominating agent, catalyst, and solvent.

Influence of Catalysts and Reagents (e.g., N-Bromosuccinimide, Iron Powder, Thionyl Chloride)

The choice of catalyst and reagent is critical in directing the outcome of the bromination reaction.

N -Bromosuccinimide (NBS): NBS is a widely used reagent for the bromination of phenols and methoxyphenols. thieme-connect.comrsc.org It is considered a preferable alternative to molecular bromine due to its solid nature and often higher selectivity. ccspublishing.org.cn In the synthesis of this compound from 3-methoxyphenol, NBS is added in a solvent like dichloromethane, leading to the desired product in good yield. rsc.org Sequential addition of NBS to 2-methoxyphenols can lead to dibromination and subsequent dearomatization, forming brominated ortho-quinone monoacetals. thieme-connect.comthieme-connect.comresearchgate.net

Iron Powder: Iron powder is frequently used as a catalyst in bromination reactions. osti.govresearchgate.net It facilitates the reaction of bromine with aromatic compounds. osti.gov In a multi-step synthesis of 5-bromo-2-methoxyphenol, iron powder catalyzes the bromination of an acetylated precursor. chemicalbook.com The amount of iron catalyst can influence the ratio of mono- and di-brominated products. osti.gov Iron(III) bromide, generated in situ from iron powder and bromine, is a Lewis acid that plays a significant role in the reaction mechanism. rsc.org

Thionyl Chloride: The reaction of phenols with thionyl chloride is complex and highly dependent on experimental conditions. cdnsciencepub.com While it is often used to convert alcohols to alkyl chlorides, its reaction with phenols does not typically yield the corresponding aryl chloride due to the sp2 hybridization of the carbon attached to the hydroxyl group, which disfavors SN2 reactions. quora.combrainly.inbrainly.in Instead, depending on the conditions, various products such as dihydroxydiphenyl sulfide (B99878) can be formed. cdnsciencepub.com However, thionyl chloride has been used to convert a substituted benzenemethanol to a chloromethyl derivative in the presence of a bromo and methoxy group on the phenol (B47542) ring. mdpi.com

Regioselectivity and Isomer Formation in Substituted Phenols

The regioselectivity of the bromination of substituted phenols is a key challenge due to the small electronic differences between the ortho and para positions. chemistryviews.org The directing effects of the substituents on the phenol ring play a crucial role. For 3-methoxyphenol, the hydroxyl group is a powerful ortho-, para-director, and the methoxy group also directs ortho and para. This leads to bromination at the positions activated by both groups.

Several strategies have been developed to achieve high regioselectivity. One method involves using HBr with a sterically hindered sulfoxide, which can lead to high para/ortho selectivity. ccspublishing.org.cnsioc-journal.cn Another approach utilizes KBr with ZnAl–BrO₃⁻–layered double hydroxides as the brominating reagent, which shows a strong preference for para-bromination. mdpi.com The choice of solvent can also significantly impact regioselectivity. beilstein-journals.org

Purification and Isolation Techniques for this compound

Following the synthesis of this compound, purification is essential to obtain a product of high purity. A common and effective method for purification is flash chromatography. rsc.org The crude product is typically dissolved in a suitable solvent and passed through a silica (B1680970) gel column, eluting with a mixture of petroleum ether and ethyl acetate. rsc.org The ratio of the eluents is optimized to achieve the best separation. For instance, a ratio of 50:1 (petroleum ether/ethyl acetate) has been reported for the purification of this compound. rsc.org

Another purification technique that can be employed, particularly for crystalline products, is recrystallization. This involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution.

The final isolated product is often characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm its structure and purity. chemicalbook.comrsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 5 Methoxyphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR Spectral Analysis and Chemical Shift Assignment.rsc.org

The ¹H NMR spectrum of 2-bromo-5-methoxyphenol, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different types of protons present in the molecule. rsc.org The aromatic region of the spectrum is of particular interest, showcasing the coupling patterns of the protons on the benzene (B151609) ring.

A representative analysis of the ¹H NMR spectrum shows a doublet for the proton at the C4 position (H-4) at approximately δ 7.31 ppm with a coupling constant (J) of 8.9 Hz. rsc.org The proton at the C6 position (H-6) appears as a doublet at around δ 6.60 ppm with a J value of 2.8 Hz. rsc.org The proton at the C3 position (H-3) presents as a doublet of doublets at approximately δ 6.42 ppm, with coupling constants of 8.9 Hz and 2.8 Hz, arising from its interaction with both H-4 and H-6. rsc.org The hydroxyl proton (-OH) typically appears as a broad singlet, in this case around δ 5.50 ppm, due to chemical exchange. rsc.org The three protons of the methoxy (B1213986) group (-OCH₃) resonate as a sharp singlet at a characteristic upfield chemical shift.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | 7.31 | d | 8.9 |

| H-6 | 6.60 | d | 2.8 |

| H-3 | 6.42 | dd | 8.9, 2.8 |

| -OH | 5.50 | s | N/A |

¹³C NMR Spectral Analysis and Chemical Shift Assignment.rsc.org

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In the case of this compound, the spectrum, also typically run in CDCl₃, shows distinct signals for each of the seven carbon atoms. rsc.org The chemical shifts are influenced by the electronic effects of the attached functional groups.

The carbon atom attached to the hydroxyl group (C-1) and the carbon attached to the methoxy group (C-5) are significantly deshielded. The carbon atom bearing the bromine (C-2) also shows a characteristic chemical shift. The remaining aromatic carbons (C-3, C-4, and C-6) and the methoxy carbon can be assigned based on their chemical shifts and by comparison with related structures.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~153 |

| C-2 | ~109 |

| C-3 | ~102 |

| C-4 | ~132 |

| C-5 | ~160 |

| C-6 | ~101 |

| -OCH₃ | ~56 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-O stretching vibration of the phenol (B47542) appears around 1200-1300 cm⁻¹. The presence of the methoxy group is confirmed by C-O-C stretching vibrations. Aromatic C-H stretching vibrations are usually seen above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is typically found in the lower frequency region of the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, shows absorption bands corresponding to the π→π* transitions of the aromatic ring. The positions and intensities of these bands are influenced by the substituents on the benzene ring. The hydroxyl and methoxy groups, being electron-donating, and the bromine atom, with its electron-withdrawing and donating effects, modulate the energy of these transitions. For similar phenolic compounds, a maximum absorption (λₘₐₓ) is often observed around 280 nm.

High-Resolution Mass Spectrometry (HRMS).rsc.org

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight and elemental composition of a compound. scispace.com For this compound (C₇H₇BrO₂), HRMS provides an accurate mass measurement, which helps to confirm the molecular formula. rsc.orgcalpaclab.com The presence of bromine is readily identified by the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. scispace.com

Single-Crystal X-ray Diffraction Studies of this compound Derivatives.nih.govjcsp.org.pk

Theoretical and Computational Chemistry Studies on 2 Bromo 5 Methoxyphenol

Density Functional Theory (DFT) Calculations and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic features of molecules. jcsp.org.pk For derivatives and analogues of 2-bromo-5-methoxyphenol, DFT calculations, often using the B3LYP method with basis sets like 6-311++G(d,p) or 6-31G(d,p), have been employed to optimize the molecular structure. jcsp.org.pkdergipark.org.trresearchgate.net The process of geometry optimization involves finding the lowest energy arrangement of atoms in the molecule, which corresponds to the most stable conformation.

Theoretical calculations of bond lengths and angles for related Schiff base derivatives containing the 2-bromo-methoxyphenol moiety have shown good agreement with experimental data obtained from X-ray diffraction (XRD). jcsp.org.pkdergipark.org.tr For instance, in a study on (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol, the optimized geometric parameters were found to be in close agreement with the crystal structure data. jcsp.org.pk Similarly, for (E)-4-bromo-5-methoxy-2-((o-tolylimino)methyl)phenol, the root-mean-square deviation (r.m.s.d.) between the experimental and calculated geometries for the enol-imine form was found to be 0.129 Å, indicating a successful representation of the experimental data by the theoretical model. dergipark.org.tr

These studies confirm that DFT is a reliable and relatively inexpensive method for obtaining information about the structure and energy of such compounds. jcsp.org.pk The optimized geometry provides a foundation for further analysis of the molecule's properties.

Table 1: Comparison of Experimental and Theoretical Geometric Parameters for a this compound Derivative Press the button below to see the data.

Comparison of Experimental and Theoretical Geometric Parameters for a this compound Derivative

| Parameter | Experimental (XRD) (Å) | Theoretical (DFT/B3LYP) (Å) |

|---|---|---|

| Br-C Bond Length | 1.9025 | Varies by specific derivative |

| C-O (methoxy) Bond Length | 1.374 | Varies by specific derivative |

| C-N (imine) Bond Length | 1.414 | Varies by specific derivative |

Data is for a representative Schiff base derivative containing the 2-bromo-methoxyphenol moiety and may vary for this compound itself.

Molecular Frontier Orbitals (HOMO-LUMO) Analysis and Chemical Reactivity

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. jcsp.org.pkresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a significant parameter for assessing the molecule's kinetic stability and reactivity; a larger energy gap implies higher stability and lower reactivity. jcsp.org.pk

For derivatives of this compound, HOMO-LUMO analyses have been conducted using DFT calculations. jcsp.org.pknih.gov In one study on a xanthene derivative containing a 3-bromo-4-hydroxy-5-methoxyphenyl group, the HOMO and LUMO energies were calculated to be -5.8915 eV and -1.9353 eV, respectively, resulting in an energy gap of 3.9562 eV. nih.gov In another investigation of a Schiff base, the HOMO-LUMO energy gap was found to be 3.72905 eV, suggesting that the compound is chemically stable. jcsp.org.pk

From the HOMO and LUMO energies, various global chemical reactivity descriptors can be calculated, such as electronegativity (χ), chemical potential (μ), chemical hardness (η), and softness (S). jcsp.org.pkdergipark.org.tr These parameters provide quantitative measures of the molecule's reactivity. For instance, a high chemical hardness, derived from a large HOMO-LUMO gap, indicates a higher resistance to changes in its electron distribution. jcsp.org.pk

Table 2: Calculated Frontier Orbital Energies and Reactivity Descriptors for a this compound Derivative Press the button below to see the data.

Calculated Frontier Orbital Energies and Reactivity Descriptors for a this compound Derivative

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.8915 |

| ELUMO | -1.9353 |

| Energy Gap (ΔE) | 3.9562 |

| Ionization Potential (I) | 5.8915 |

| Electron Affinity (A) | 1.9353 |

| Electronegativity (χ) | 3.9134 |

| Chemical Hardness (η) | 1.9781 |

| Chemical Softness (S) | 0.2528 |

Values are for a representative xanthene derivative and may differ for this compound. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attacks. jcsp.org.pkresearchgate.net The MEP surface is colored to represent different potential values: red indicates regions of high electron density and negative electrostatic potential (prone to electrophilic attack), blue indicates regions of low electron density and positive electrostatic potential (prone to nucleophilic attack), and green represents areas with a neutral potential. jcsp.org.pkwolfram.com

For derivatives of this compound, MEP analyses have been performed to identify the reactive centers. jcsp.org.pkresearchgate.net In these molecules, the electronegative oxygen atoms of the hydroxyl and methoxy (B1213986) groups, as well as the bromine atom, typically appear as red or yellow regions, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms, particularly the hydroxyl proton, are generally represented by blue areas, signifying them as sites for nucleophilic attack. jcsp.org.pk These maps provide a visual understanding of the molecule's reactivity and its non-bonding interactions. researchgate.net

Thermodynamic Property Calculations (e.g., Gibbs Free Energy, Enthalpy)

Computational chemistry allows for the prediction of thermodynamic properties such as enthalpy (H), Gibbs free energy (G), and entropy (S). These calculations are often performed using statistical thermodynamic methods based on the results of DFT calculations. acs.org For related Schiff base compounds, studies have investigated the changes in thermodynamic properties with temperature. acs.org

Tautomeric Equilibrium Studies of this compound Derivatives

Certain derivatives of this compound, particularly Schiff bases, can exist in different tautomeric forms, most commonly the enol-imine and keto-amine forms. dergipark.org.tr DFT calculations are a powerful tool for investigating the relative stabilities of these tautomers. By optimizing the geometry and calculating the total energies of each form, the more stable tautomer can be identified. dergipark.org.tracs.org

For example, in a study of (E)-4-bromo-5-methoxy-2-((o-tolylimino)methyl)phenol, DFT calculations revealed that the enol form is more stable than the keto form. dergipark.org.tr This stability is often attributed to factors like intramolecular hydrogen bonding. In another analogue, the enol form was found to be approximately 12 kcal/mol more stable. These theoretical findings are often corroborated by experimental evidence from X-ray crystallography, which can determine the solid-state structure of the compound. dergipark.org.tr

Hirshfeld Surface Analysis and Intermolecular Interactions in Crystal Packing

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. jcsp.org.pkresearchgate.net By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, it is possible to identify the specific atoms involved in intermolecular contacts and the nature of these interactions, such as hydrogen bonds and van der Waals forces. jcsp.org.pk

For derivatives of this compound, Hirshfeld surface analysis has been employed to understand how the molecules pack in the solid state. jcsp.org.pknih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For instance, in a xanthene derivative containing a 3-bromo-4-hydroxy-5-methoxyphenyl group, the most significant contributions to the crystal packing were from H···H (50.6%), O···H/H···O (22.9%), and C···H/H···C (11.1%) contacts. nih.gov These analyses are crucial for understanding the forces that govern the crystal structure. jcsp.org.pk

Quantum Chemical Studies and Spectroscopic Correlation

Quantum chemical calculations, particularly DFT, are frequently used to predict spectroscopic properties, which can then be compared with experimental data to validate both the theoretical model and the experimental characterization. jcsp.org.pkacs.org For instance, vibrational frequencies calculated using DFT can be correlated with experimental infrared (IR) and Raman spectra. researchgate.net While there might be a systematic overestimation of the calculated frequencies, a scaling factor is often applied to achieve better agreement with the experimental spectrum.

Similarly, electronic absorption spectra (UV-Vis) can be predicted using Time-Dependent DFT (TD-DFT). acs.orgresearchgate.net These calculations can identify the electronic transitions responsible for the observed absorption bands, such as π→π* and n→π* transitions. The correlation between theoretical and experimental spectra provides a powerful tool for the structural elucidation and characterization of compounds like this compound and its derivatives. jcsp.org.pkacs.org

Reactivity and Reaction Mechanisms of 2 Bromo 5 Methoxyphenol

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich benzene (B151609) ring. libretexts.org The hydroxyl and methoxy (B1213986) groups are activating groups, meaning they increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. cymitquimica.com They are also ortho-, para-directing, meaning they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves.

The methoxy group, in particular, enhances the nucleophilicity of the aromatic ring. evitachem.com The bromine atom, while also an ortho-, para-director, is a deactivating group due to its electron-withdrawing inductive effect. The combined influence of these groups dictates the regioselectivity of EAS reactions. For instance, the bromination of 3-methoxyphenol (B1666288) with N-bromosuccinimide (NBS) in dichloromethane (B109758) yields 2-bromo-5-methoxyphenol, demonstrating the directing effect of the existing substituents. rsc.org

A general mechanism for electrophilic aromatic substitution involves two main steps:

The electrophile forms a sigma-bond with the benzene ring, creating a positively charged intermediate known as an arenium ion. This intermediate is stabilized by resonance. libretexts.org

A base removes a proton from the arenium ion, restoring the aromaticity of the ring and resulting in the substituted product. libretexts.org

Due to the resonance stabilization of the arenium ion, rearrangements are uncommon in electrophilic aromatic substitution. libretexts.org

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the replacement of a leaving group. masterorganicchemistry.com The bromine atom on the this compound ring can act as a leaving group in such reactions. evitachem.com The presence of electron-withdrawing groups on the aromatic ring facilitates these reactions by stabilizing the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com

The reactivity order for halogens in nucleophilic aromatic substitution is typically F > Cl > Br > I, which is opposite to the trend observed in SN1 and SN2 reactions. masterorganicchemistry.com This indicates that the cleavage of the carbon-halogen bond is not the rate-determining step. masterorganicchemistry.com

An example of a nucleophilic aromatic substitution reaction involving a related compound is the reaction of 2-bromo-4-methoxyphenol (B98834) derivatives with primary amines in the presence of a base to yield the corresponding substituted phenoxy compounds.

Cross-Coupling Reactions (e.g., Palladium-Catalyzed Reactions)

The bromine atom in this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura reaction, for instance, has been widely used for the regioselective functionalization of halogenated heterocycles. d-nb.info

In a typical Suzuki coupling, an organoboron compound (like an aryl boronic acid) couples with an organohalide (like this compound) in the presence of a palladium catalyst and a base. d-nb.infobeilstein-journals.org This methodology is crucial in the synthesis of complex organic molecules and has significant applications in the development of pharmaceuticals. d-nb.infonih.gov

The general catalytic cycle for palladium-catalyzed cross-coupling reactions involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide to form a palladium(II) intermediate.

Transmetalation: The organometallic coupling partner (e.g., from the organoboron compound) transfers its organic group to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst.

Oxidative Transformations

The phenolic hydroxyl group in this compound is susceptible to oxidation. Oxidation of phenols can lead to the formation of quinones. For example, the oxidation of a related compound, 2-bromo-3-chloro-5-methoxyphenol, can yield the corresponding p-benzoquinone. nih.gov

In one study, the bromination of a protected phenol (B47542) with N-bromosuccinimide (NBS) in DMF led to the formation of both the expected brominated phenol and a quinone derivative. nih.gov The quinone was likely formed through the hydrolytic cleavage of the silyl (B83357) ether protecting group followed by oxidation. nih.gov Visible-light photoredox catalysis has also been employed for the bromination of phenols, where bromine is generated in situ from the oxidation of a bromide source. researchgate.net

Derivatization Reactions for Structure-Activity Relationship (SAR) Studies

This compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the context of medicinal chemistry and structure-activity relationship (SAR) studies. SAR studies involve systematically modifying the structure of a compound to understand how these changes affect its biological activity. tandfonline.com

The functional groups of this compound offer multiple points for derivatization:

The phenolic hydroxyl group can be converted to ethers or esters. For example, the hydroxyl group can be reacted with alkyl halides to form ethers or with acyl chlorides or anhydrides to form esters.

The bromine atom can be replaced through nucleophilic aromatic substitution or participate in cross-coupling reactions to introduce a wide variety of substituents. tandfonline.com

The aromatic ring can undergo further electrophilic substitution to introduce additional functional groups.

For instance, a series of 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives were synthesized and evaluated for their biological activities. nih.gov Similarly, the derivatization of carvacrol (B1668589) and thymol, which are also phenolic compounds, by introducing bromo, chloro, and nitro groups has been explored to understand the ideal sites for introducing chemical diversity. tandfonline.com These derivatization strategies are crucial for optimizing the therapeutic properties of lead compounds in drug discovery.

Applications of 2 Bromo 5 Methoxyphenol As a Synthetic Intermediate and Precursor

Precursor in Pharmaceutical Synthesis

The molecular architecture of 2-Bromo-5-methoxyphenol makes it a significant starting material in medicinal chemistry and pharmaceutical development. chemimpex.com It serves as an intermediate in the synthesis of various biologically active compounds, including active pharmaceutical ingredients (APIs). ontosight.aiinnospk.com

This compound functions as a key building block in the multi-step synthesis of various active pharmaceutical ingredients (APIs). innospk.com The bromine and methoxy (B1213986) groups on its structure offer reactive handles for a range of chemical transformations, such as cross-coupling and substitution reactions, which are fundamental in constructing the complex molecular frameworks of many drugs. innospk.com Researchers have utilized this compound to create novel derivatives with potential therapeutic activities, including analgesic, antifungal, antibacterial, and antineoplastic properties. nih.gov For instance, a series of bioactive 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives were synthesized, with some showing promising analgesic and in vitro antiproliferative activity. nih.gov

| Compound Class | Synthetic Role of this compound Moiety | Resulting Biological Activity |

| Benzohydrazide-Thiazole Derivatives | Core structural component | Analgesic, Antifungal, Antibacterial, Antiproliferative nih.gov |

| General Pharmaceuticals | Intermediate and building block | Varied therapeutic applications ontosight.aichemimpex.com |

While not a direct precursor, a closely related derivative, 2-bromo-5-methoxybenzoic acid, is a key intermediate in the synthesis of Urolithin A. nih.govgoogle.com Urolithin A is a gut microbiota-derived metabolite of ellagic acid that has garnered significant interest for its biological activities. nih.govresearchgate.net The synthesis involves the demethylation of 2-bromo-5-methoxybenzoic acid to 2-bromo-5-hydroxybenzoic acid, which is then reacted with resorcinol (B1680541) to form the characteristic dibenzopyran-6-one structure of Urolithin A. nih.gov

| Precursor Molecule | Conversion Step | Target Molecule |

| 2-Bromo-5-methoxybenzoic acid | Demethylation to 2-bromo-5-hydroxybenzoic acid, followed by coupling with resorcinol nih.gov | Urolithin A nih.govgoogle.com |

This compound and its derivatives serve as precursors in the synthesis of anthraquinone-based compounds, which are investigated for their therapeutic potential. google.comresearchgate.net Urolithin A, which is synthesized from the related 2-bromo-5-methoxybenzoic acid, is considered a raw material for anthraquinone (B42736) drugs with potential antitumor activity. google.com In a more direct, though ultimately unsuccessful synthetic route, this compound was reacted with benzene-1,3,5-tricarbonyl trichloride (B1173362) in an attempt to generate precursors for knipholone (B1197796) and related antiplasmodial phenylanthraquinones. researchgate.net The functionalization of the anthraquinone core often relies on palladium-catalyzed cross-coupling reactions with halogenated precursors to build biologically active molecules. researchgate.net

Derivatives of this compound are instrumental in the synthesis of precursors for galanthamine (B1674398) analogs. mdpi.comnih.gov Galanthamine is an alkaloid used for treating Alzheimer's disease. mdpi.comnih.gov Synthetic strategies aimed at creating novel carbocyclic analogs of galanthamine have employed 2-bromo-5-isopropoxy-4-methoxybenzaldehyde, a compound derived from the structural framework of this compound. mdpi.comnih.gov This aldehyde is a key component in multi-step sequences to build complex diphenol substrates, such as 4-bromo-5-[2-(4-hydroxybenzyl)benzyl]-2-methoxyphenol, which are designed for oxidative tandem cyclization to form the core structure of galanthamine analogs. mdpi.comresearchgate.net

| Precursor Derivative | Synthetic Target | Key Reaction Type |

| 2-Bromo-5-isopropoxy-4-methoxybenzaldehyde mdpi.comnih.gov | Diphenol substrates for galanthamine analogs mdpi.comnih.gov | Oxidative Tandem Cyclization mdpi.comresearchgate.net |

Intermediate in the Synthesis of Anthraquinone Drugs

Intermediate in Agrochemical Production

Beyond pharmaceuticals, this compound is utilized as an intermediate in the agrochemical industry. chemimpex.com Its structural features allow for its incorporation into the synthesis of pesticides and herbicides. nbinno.com The compound serves as a starting material for creating more complex molecules with desired bioactivity for crop protection. innospk.comnbinno.com

Building Block for Heterocyclic Frameworks

This compound is a valuable building block for synthesizing various heterocyclic compounds. yacooscience.com Heterocyclic structures are core components of many biologically active molecules. The synthesis of bioactive thiazole (B1198619) derivatives from this compound highlights its utility in this area. nih.gov Furthermore, the bromine atom on the aromatic ring makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, a powerful method for constructing complex heterocyclic frameworks that are prevalent in numerous drug molecules. innospk.com

Role in Fine Chemical Synthesis

This compound serves as a crucial building block in the multi-step synthesis of fine chemicals and specialized organic molecules. Its utility stems from the reactivity of the aromatic ring and the specific positioning of the bromo, methoxy, and hydroxyl functional groups, which can be modified or used to direct subsequent reactions.

The compound is a known intermediate in the production of other valuable chemical entities. For instance, it is a precursor in the synthesis of 2-bromo-5-methoxybenzoic acid, which itself is a key intermediate for Urolithin A, an intestinal metabolite recognized for its ability to restore mitochondrial function. google.com Furthermore, this compound is employed in the creation of bioactive heterocyclic compounds. Research has demonstrated its use in preparing a series of novel 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives. nih.gov These derivatives have been evaluated for a range of biological activities, including analgesic, antifungal, antibacterial, and antiproliferative properties, highlighting the role of the this compound scaffold in medicinal chemistry. nih.gov

The table below summarizes examples of fine chemicals synthesized using this compound and its derivatives.

| Precursor | Synthesized Compound/Derivative | Application/Significance |

| This compound | 2-bromo-5-methoxybenzoic acid | Intermediate for Urolithin A google.com |

| This compound | 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazides | Investigated for analgesic, antimicrobial, and anticancer activities nih.gov |

| Related methoxyphenols | Titanium(IV) complexes | Investigated as anticancer agents acs.org |

Use in Proteomics Research

In the field of proteomics, which involves the large-scale study of proteins, this compound is recognized as a valuable building block for creating chemical tools that can modulate protein function. calpaclab.com Specifically, it is classified as a "Protein Degrader Building Block". calpaclab.com This classification points to its use in the synthesis of proteolysis-targeting chimeras (PROTACs).

PROTACs are heterobifunctional molecules designed to induce targeted protein degradation. sigmaaldrich.comprecisepeg.com They consist of three main parts: a ligand that binds to the protein of interest, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. sigmaaldrich.com By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for destruction by the cell's proteasome. precisepeg.com This approach is a powerful strategy in drug discovery for eliminating disease-causing proteins. sigmaaldrich.com

While direct literature on the application of a completed PROTAC made from this compound is specific, its availability as a building block is critical for researchers to generate diverse libraries of potential protein degraders for screening and development. calpaclab.comsigmaaldrich.com The bromo and phenol (B47542) moieties on the compound are key functional handles for linker attachment or further modification in the design of these complex molecules. An isomer, 2-Bromo-4-methoxyphenol (B98834), is also noted as a useful derivative for proteomics research. scbt.comscbt.com

Synthesis of Schiff Bases and Related Compounds

This compound and its aldehyde precursor, 2-bromo-5-methoxybenzaldehyde, are important substrates for the synthesis of Schiff bases. Schiff bases, characterized by an azomethine or imine (-C=N-) group, are formed by the condensation of a primary amine with an aldehyde or ketone. jcsp.org.pk These compounds are of significant interest due to their wide range of applications and their ability to act as versatile ligands in coordination chemistry. jcsp.org.pk

The phenolic group and the methoxy substituent on the aromatic ring of this compound derivatives influence the electronic properties and coordination behavior of the resulting Schiff base ligands. These ligands can coordinate with various metal ions through the phenolic oxygen and the imine nitrogen atoms, forming stable metal complexes.

Research has detailed the synthesis of various Schiff bases from precursors related to this compound. For example, (E)-5-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol has been synthesized from the reaction of isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde) and 4-bromoaniline. nih.gov Similarly, the condensation of 2-Hydroxy-5-methoxy benzaldehyde (B42025) with 2-bromo-3-methylaniline (B1268886) yields the Schiff base (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol. jcsp.org.pk These studies demonstrate the general synthetic pathway used to create such compounds. The resulting Schiff bases and their metal complexes are investigated for diverse properties, including biological activity and potential use in catalysis and materials science. jcsp.org.pk

The table below lists examples of Schiff bases and complexes derived from or related to this compound.

| Reactants | Resulting Schiff Base / Complex |

| 2-Hydroxy-5-methoxy benzaldehyde and 2-bromo-3-methylaniline | (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol jcsp.org.pk |

| Isovanillin and 4-bromoaniline | (E)-5-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol nih.gov |

| 3-bromo-5-chlorosalicylaldehyde and 4-chloroaniline | 4-Bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenol |

| 4-Bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenol and Tin(IV) chloride | Dichlorido-bis(4-bromo-2-(((4-chlorophenyl)imino)methyl)-6-methoxyphenolato)tin(IV) |

Biological Activity and Pharmacological Potential of 2 Bromo 5 Methoxyphenol Derivatives

Antimicrobial and Antibacterial Properties

Derivatives of 2-bromo-5-methoxyphenol have been investigated for their potential as antimicrobial agents. The inclusion of the bromo and methoxy (B1213986) groups on the phenol (B47542) ring, combined with various heterocyclic moieties, has yielded compounds with varying degrees of activity against both Gram-positive and Gram-negative bacteria. The α,β-unsaturated keto moiety in certain derivatives, like chalcones, is often credited with their microbiological activity, which can be further influenced by the position and nature of functional groups on the phenyl rings. ceon.rs

Several studies have explored the efficacy of this compound derivatives against Gram-positive bacteria. For instance, benzimidazolyl-phenol derivatives have shown effectiveness against S. aureus. In one study, eight novel 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives were synthesized and screened for their antibacterial properties. nih.gov Another study on pyrazoline derivatives noted that replacing a 5-bromo substitution with a 5-methyl substitution on one of the rings enhanced activity against S. aureus and E. faecalis. turkjps.org

However, the activity is not universal across all derivatives. A series of meta-amido bromophenol derivatives designed as antitubercular agents showed potent inhibition against Mycobacterium tuberculosis but did not exhibit inhibitory activity against other Gram-positive bacteria like S. aureus and E. faecalis at concentrations up to 50 µg/mL. jst.go.jp Similarly, certain chalcone (B49325) derivatives of this compound were found to be inactive against the tested strains of Bacillus subtilis and Staphylococcus aureus. ceon.rs Research on indole-based peptidomimetics has also yielded compounds with potent antimicrobial activity against Gram-positive bacteria, demonstrating rapid, membrane-targeting action. nih.gov

| Derivative Class | Bacterial Strain | Activity Level | Reference |

|---|---|---|---|

| Benzimidazolyl-phenols | Staphylococcus aureus | Effective | |

| Pyrazoline derivatives | Staphylococcus aureus, Enterococcus faecalis | Enhanced with certain substitutions | turkjps.org |

| meta-Amido bromophenols | Staphylococcus aureus, Enterococcus faecalis | Inactive (MIC >50 µg/mL) | jst.go.jp |

| Bromochalcones | Bacillus subtilis, Staphylococcus aureus | Inactive | ceon.rs |

The effectiveness of this compound derivatives extends to Gram-negative bacteria, although the results can be structure-dependent. A Schiff base derived from 4-(4-(4-Bromophenyl) thiazol-2-ylimino)methyl)-2-methoxyphenol demonstrated good activity against E. coli. researchgate.net In a study of bromochalcone derivatives, a 4-bromo-3′,4′-dimethoxysubstituted chalcone was active against E. coli and Salmonella typhimurium, with a more pronounced bactericidal effect on E. coli. ceon.rs This suggests that the position of the bromo group on the ring is a key factor for activity against Gram-negative bacteria. ceon.rs

Conversely, some derivatives show limited to no activity. Ortho substitution in the phenyl ring with a methoxy group at the 5th position of a pyrazoline ring resulted in less active or inactive compounds against Gram-negative bacteria. turkjps.org The meta-amido bromophenol derivatives that were potent against M. tuberculosis showed no inhibitory action against E. coli and P. aeruginosa. jst.go.jp This high selectivity indicates that these compounds may have a specific mechanism of action that does not affect common Gram-negative bacteria. jst.go.jp

| Derivative Class | Bacterial Strain | Activity (Inhibition Zone in mm) | Reference |

|---|---|---|---|

| 4-bromo-3′,4′-dimethoxychalcone | Escherichia coli | 11 ± 0.3 | ceon.rs |

| 4-bromo-3′,4′-dimethoxychalcone | Salmonella typhimurium | 15 ± 0.7 | ceon.rs |

| Schiff base derivatives | Escherichia coli | Good activity | researchgate.net |

| meta-Amido bromophenols | Escherichia coli, Pseudomonas aeruginosa | Inactive (MIC >50 µg/mL) | jst.go.jp |

Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis)

Antifungal Activities

Certain derivatives of this compound have been recognized for their antifungal properties. Studies on benzimidazole (B57391) derivatives, for example, have shown that the presence of Cl, Br, and NO2 groups can increase antimicrobial activity, including against the fungus Candida albicans. In a screening of eight novel 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives, all compounds were evaluated for their antifungal activity. nih.gov

Further research into thiazol-2-yl hydrazones identified a derivative, 4-[(1Z)-{2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}methyl]-2,6-dimethoxy-phenol, with a potent minimum inhibitory concentration (MIC) of 0.5 µg/ml against Cryptococcus neoformans. bioorganica.com.ua This highlights the potential of developing highly effective antifungal agents from this class of compounds. Some pyrazoline derivatives have also demonstrated antifungal activity against C. albicans. turkjps.org

Antiproliferative and Antitumor Activities

The scaffold of this compound is a constituent of various derivatives synthesized for their potential as anticancer agents. Research has shown that these compounds can exhibit significant antiproliferative effects against several cancer cell lines. scribd.com For example, 2-bromo-5-methoxybenzoic acid serves as a key intermediate in the synthesis of urolithin A, a metabolite known to have good antitumor activity. google.com

One study detailed a series of pyrazoline derivatives, with compound b17 being the most effective cytotoxic agent against HepG-2 liver cancer cells, showing an IC50 value of 3.57 µM after 48 hours. mdpi.com This compound was found to arrest the cell cycle in the G2/M phase and induce apoptosis. mdpi.com Another study synthesized eight benzohydrazide (B10538) derivatives, one of which exhibited in vitro antiproliferative activity. nih.gov Furthermore, morpholine-hybrid ligands derived from indolo[2,3-c]quinoline and their copper(II) complexes have demonstrated antiproliferative activity in the sub-micromolar range against human colon adenocarcinoma cell lines. acs.org

| Derivative | Cell Line | Activity (IC50 Value) | Reference |

|---|---|---|---|

| Pyrazoline derivative (b17) | HepG-2 (Liver Cancer) | 3.57 µM | mdpi.com |

| Pyrazoline derivative (b5) | HepG-2 (Liver Cancer) | <50 µM | mdpi.com |

| Pyrazoline derivative (b9) | HepG-2 (Liver Cancer) | <50 µM | mdpi.com |

| Morpholine-hybrid indolo[2,3-c]quinolone ligands/complexes | Colo205, Colo320 (Colon Cancer) | Low micromolar to sub-micromolar | acs.org |

Analgesic Activity

The pharmacological potential of this compound derivatives includes analgesic effects. In a study involving the synthesis of eight 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives, all were screened for analgesic activity, with two of the compounds showing promising results. nih.gov This suggests that the core structure can be modified to produce compounds with significant pain-relieving properties. Other heterocyclic compounds incorporating bromine, such as 3-bromo isoquinoline (B145761) derivatives and various hydrazones, have also been reported to possess noteworthy analgesic and anti-inflammatory activities. ptfarm.pljptcp.com Imidazole derivatives have also been screened for analgesic properties. ajrconline.org

Potential as 5-Hydroxytryptamine Release Stimulant

This compound has been used as a starting material in the synthesis of compounds targeting the serotonin (B10506) (5-hydroxytryptamine or 5-HT) system. Specifically, it is a precursor in the creation of aminoalkylbenzofurans designed as serotonin 5-HT(2C) receptor agonists. google.com The serotonin system is a critical regulator of numerous physiological processes, and agonists for its receptors are of significant therapeutic interest.

Derivatives such as 2-Bromomescaline, which features a bromo substitution, act as agonists for serotonin receptors, showing binding affinity at 5-HT1A, 5-HT2A, and notably potent activity at 5-HT2C receptors. wikipedia.org Additionally, research into 2,5-dimethoxyphenylpiperidines has led to the discovery of potent and selective 5-HT2A receptor agonists. nih.gov This indicates that the this compound scaffold can be incorporated into molecules that modulate serotonergic activity, suggesting a potential for developing novel therapeutic agents that act as 5-hydroxytryptamine release stimulants or receptor agonists.

Molecular Docking Studies in Biological Systems

Molecular docking has become an essential computational tool in medicinal chemistry to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. For derivatives of this compound, these in silico studies have been instrumental in elucidating potential mechanisms of action and guiding the design of more potent and selective inhibitors for various biological targets.

Research into methoxyphenol derivatives, including those structurally related to the 2-bromo-5-methoxy scaffold, has utilized molecular docking to explore interactions with enzymes implicated in inflammation and cardiovascular disease. For instance, docking studies on ferulic acid (a methoxyphenol) analogs against myeloperoxidase (MPO), an enzyme linked to atherosclerosis, identified key binding modes. nih.gov These studies revealed that the inhibitors fit into the MPO active site, with binding energies correlating with their observed inhibitory activity (IC₅₀ values). nih.gov Two lead compounds, a proline and a pipecolinic acid derivative of ferulic acid, demonstrated optimal docking scores of -7.95 kcal/mol and -8.35 kcal/mol, respectively. nih.gov

In the context of anti-inflammatory drug design, derivatives incorporating a 1,2,4-triazole (B32235) ring linked to a 2-bromo-4-fluorophenyl moiety (structurally similar to a 2-bromo-methoxyphenyl group) were docked into the active sites of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). csfarmacie.cz The in silico analysis aimed to understand the structural basis for the compounds' anti-inflammatory effects by examining their interactions with the prostaglandin (B15479496) biosynthesis pathway. csfarmacie.cz The studies successfully proved the effect of hydrophobic interactions of different alkyl groups on the affinity and selectivity towards COX-1 or COX-2. csfarmacie.cz

Furthermore, 1H-1,2,3-triazole analogs, synthesized from a 4-bromo-2-methoxyphenol (B1221611) precursor, were evaluated as inhibitors of carbonic anhydrase-II (CA-II), an enzyme involved in various physiological processes. researchgate.net Molecular docking of the active compounds was performed to predict their molecular binding behavior within the enzyme's active site. The results indicated that the active compounds fit well within the active site of CA-II, helping to explain their inhibitory potential. researchgate.net Similarly, studies on 2,3-dihydro-1,5-benzothiazepine derivatives as tyrosinase inhibitors used molecular docking to explore interactions with the enzyme's active site, identifying one compound as a potential inhibitor. acs.org

These computational studies are crucial for visualizing ligand-receptor interactions at a molecular level, providing insights into how the bromo and methoxy substituents on the phenol ring contribute to binding affinity and selectivity. This knowledge is invaluable for the subsequent stages of drug design, particularly for lead optimization.

Table 1: Molecular Docking Studies of Methoxyphenol Derivatives

| Derivative Class | Biological Target | Docking Score (kcal/mol) | Key Interactions/Findings |

|---|---|---|---|

| Ferulic Acid Analogs | Myeloperoxidase (MPO) | -5.37 to -8.35 | Binding energies showed moderate correlation with IC₅₀ values; identified potent lead compounds. nih.gov |

| 1,2,4-Triazole Derivatives | COX-1 and COX-2 | Not specified | Proved the effect of hydrophobic interactions of alkyl groups on affinity and selectivity. csfarmacie.cz |

| 1H-1,2,3-Triazole Analogs | Carbonic Anhydrase-II (CA-II) | Not specified | Active compounds fit well in the active site, explaining inhibitory activity. researchgate.net |

Structure-Activity Relationship (SAR) and Lead Optimization Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR analyses have been pivotal in identifying key pharmacophoric features and guiding the optimization of lead compounds to enhance potency and selectivity.

A study on 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives revealed that the nature of the substituent on the aryl ring of the thiazole (B1198619) moiety significantly impacts biological activity. nih.gov For instance, two compounds in this series demonstrated promising analgesic activity, while another exhibited notable in vitro antiproliferative activity, highlighting that specific substitutions are crucial for directing the pharmacological effect. nih.gov

In the development of myeloperoxidase (MPO) inhibitors from methoxyphenol scaffolds, SAR analysis of ferulic acid derivatives was conducted. nih.gov This research showed that modifying the carboxylic acid group in one lead compound to an ester dramatically reduced its MPO inhibition value from an IC₅₀ of 0.9 μM to 75 μM. nih.gov This underscores the critical role of the carboxylic acid moiety for potent inhibition.

Research on bromophenols from marine algae as inhibitors of metabolic enzymes like aldose reductase (AR) and α-glucosidase has also contributed to the understanding of SAR. nih.gov Among a series of diarylmetane bromophenol derivatives, the number and position of hydroxyl groups were found to be critical for inhibitory potency. One compound displayed the greatest inhibitory effect on AR with an IC₅₀ value of 0.129 µM. nih.gov

Furthermore, investigations into 2,5-dimethoxyphenylpiperidines as selective serotonin 5-HT₂ₐ receptor agonists explored how substituents at the 4-position of the phenyl ring affect activity. acs.org Probing various substituents, including different halogens, alkyl, and thioalkyl groups, was based on the knowledge that corresponding phenethylamine (B48288) (2C-X) analogs show significantly different potencies depending on this substitution. acs.org This systematic modification is a classic lead optimization strategy aimed at enhancing receptor affinity and selectivity.

Table 2: Structure-Activity Relationship (SAR) Findings for Methoxyphenol Derivatives

| Compound Series | Structural Modification | Impact on Biological Activity |

|---|---|---|

| 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazides | Varied aryl substituents on the thiazole ring | Specific substitutions led to promising analgesic or antiproliferative activity. nih.gov |

| Ferulic Acid Derivatives (Methoxyphenol scaffold) | Modification of carboxylic acid to an ester | Dramatically reduced MPO inhibition (IC₅₀ increased from 0.9 μM to 75 μM). nih.gov |

| 1H-1,2,3-Triazole Analogs | Substitutions on the triazole scaffold | Modulated carbonic anhydrase-II inhibitory activity significantly (IC₅₀ values from 10.9 to 18.5 µM). researchgate.net |

| Diarylmetane Bromophenols | Number and position of hydroxyl groups | Crucial for aldose reductase inhibition; one derivative showed an IC₅₀ of 0.129 µM. nih.gov |

Q & A

Q. What are the established synthetic routes for 2-bromo-5-methoxyphenol, and how are reaction conditions optimized?

this compound is commonly synthesized via ortho-bromination of 5-methoxyphenol using N-bromosuccinimide (NBS) in dichloromethane or acetic acid under controlled temperatures (0–25°C) . Alternative methods include rhodium-catalyzed cross-coupling reactions, where [Rh(cod)₂Cl]₂ and dppf ligands are employed to achieve yields up to 82% at 90°C for 2 hours . Key optimization parameters include catalyst loading (0.1–0.2 mmol), solvent choice (dioxane or THF), and stoichiometric ratios of brominating agents.

Q. What purification techniques are recommended for isolating this compound?

Post-synthesis purification typically involves column chromatography (silica gel, 10% EtOAc/hexanes) to isolate the product with an Rf ≈ 0.23 . Recrystallization from hexanes or ethyl acetate is used to obtain white crystalline solids (melting point 79–81°C) . Purity validation (>95%) is confirmed via HPLC or GC-MS, with solvent removal under reduced pressure to avoid thermal degradation .

Q. How is this compound characterized structurally and functionally?

- Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 6.8–7.2 ppm) and methoxy groups (δ 3.8 ppm). IR confirms hydroxyl (3400 cm⁻¹) and C-Br (600 cm⁻¹) stretches .

- Chromatography : TLC (Rf = 0.23) and HPLC (C18 column, acetonitrile/water mobile phase) assess purity .

- Thermal Analysis : Melting point determination (79–81°C) ensures batch consistency .

Q. What are the stability and storage requirements for this compound?

The compound is light-sensitive and should be stored in amber vials at 0–6°C under inert gas (N₂/Ar) to prevent oxidation or debromination . Degradation products (e.g., quinones) form under prolonged exposure to air or moisture, detectable via TLC spotting .

Advanced Research Questions

Q. How can catalytic systems be optimized for cross-coupling reactions involving this compound?

In palladium- or rhodium-catalyzed reactions (e.g., Heck or Suzuki couplings), ligand selection (dppf, Xantphos) significantly impacts yield. For example, [Rh(cod)₂Cl]₂ with dppf increases turnover frequency by stabilizing the metal center during aryl-bromide activation . Additives like Bu₄NI enhance solubility, while AgOTf scavenges halides to prevent catalyst poisoning . Reaction monitoring via in-situ IR or GC-MS helps identify intermediates and optimize time-temperature profiles .

Q. How is regioselectivity controlled during the bromination of methoxyphenol derivatives?

Ortho-bromination of 5-methoxyphenol using NBS is directed by the electron-donating methoxy group, which activates the para position for electrophilic substitution . Steric effects from substituents (e.g., methyl groups) can shift selectivity; for example, 2-bromo-4-methoxyphenol forms preferentially when steric hindrance limits para-bromination . Solvent polarity (acetic acid vs. DCM) and Br₂/NBS ratios further tune regioselectivity .

Q. What mechanistic insights exist for this compound in heterocycle synthesis?

In rhodium-catalyzed ring-opening reactions, this compound acts as an electrophilic partner, forming C-O or C-C bonds with strained alkenes. Mechanistic studies suggest a β-hydride elimination pathway dominates, with the bromide leaving group facilitating oxidative addition to the metal center . Isotopic labeling (D₂O) and DFT calculations help map transition states and rate-determining steps .

Q. How is this compound utilized in synthesizing bioactive heterocycles?

The compound serves as a precursor for benzofurans and dihydroquinolines . For example, coupling with propargyl alcohols under basic conditions yields fused heterocycles with antimicrobial activity . Its methoxy group enhances solubility in polar solvents, enabling reactions in aqueous media for green chemistry applications .

Q. How can researchers resolve contradictions in reported reaction yields or selectivity?

Discrepancies in yields (e.g., 70–90% for similar protocols) often arise from trace moisture or oxygen. Rigorous solvent drying (molecular sieves) and inert-atmosphere techniques (Schlenk line) improve reproducibility . Conflicting regioselectivity data may reflect subtle differences in substrate purity or catalyst aging; control experiments with standardized reagents are critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.